molecular formula C11H9BrO4 B2634168 5-Bromo-1,3-dihydroindene-2,2-dicarboxylic acid CAS No. 1446757-57-8

5-Bromo-1,3-dihydroindene-2,2-dicarboxylic acid

Cat. No. B2634168
CAS RN: 1446757-57-8
M. Wt: 285.093
InChI Key: MXMKVOGCCCURKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-dihydroindene-2,2-dicarboxylic acid is a chemical compound with the molecular formula C11H9BrO4 . It has a molecular weight of 285.093 . This product is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16) . The Canonical Smiles representation is C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Characterization of New Diacid Monomers and Poly (Ester-Imide)s : Researchers have synthesized two dicarboxylic acids through the reaction of pyromellitic anhydride with diamine, leading to the development of new poly (ester-imide)s characterized by excellent solubility in polar aprotic solutions and superior thermal stability. These materials demonstrate potential for advanced polymer applications due to their flexible groups in the polymer backbone and high thermal resistance (Kamel, Mutar, & Khlewee, 2019).

Coordination Chemistry and Material Science

Enantioselective Approach Toward 3,4-Dihydroisocoumarin : An innovative method involving amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids has been developed. This process yields versatile building blocks for dihydroisocoumarin derivatives, highlighting the importance of bromo-substituted compounds in synthesizing biologically relevant molecules (Chen, Zhou, Tan, & Yeung, 2012).

Development of CdII Coordination Polymers : Utilizing bromo-substituted aromatic dicarboxylic acid and flexible N-donor bipyridyl ligands, two one-dimensional CdII coordination polymers have been synthesized. These polymers exhibit unique structural properties, highlighting the role of bromo-substituted carboxylic acids in constructing advanced coordination architectures with potential applications in material science (Zhang & Zhang, 2018).

Advanced Organic Synthesis and Material Applications

New Indole Trimers as Precursors for Molecular Electronic Materials : A facile one-pot trimerization process involving 5-carboxyindole and 6-bromoindole has been employed to create C3-symmetric, substituted-triazatruxene molecules. These molecules, characterized by easily-modified side groups, serve as promising building blocks for the synthesis of functional materials for electronic applications (Valentine, Whyte, Awaga, & Robertson, 2012).

properties

IUPAC Name

5-bromo-1,3-dihydroindene-2,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKVOGCCCURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.